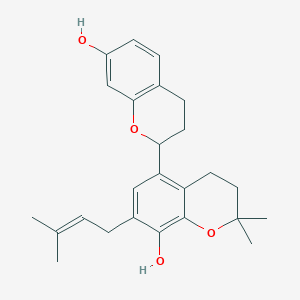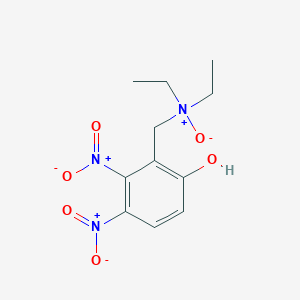
(3R,4R)-tert-butyl 3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine: is a synthetic organic compound that features a pyrrolidine ring substituted with a fluorophenoxy group and a hydroxy group. The compound is often used in medicinal chemistry and organic synthesis due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where a fluorophenol reacts with a suitable leaving group on the pyrrolidine ring.
Protection of the Hydroxy Group: The hydroxy group is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Deprotection: The Boc group is removed under acidic conditions to yield the final compound.
Industrial Production Methods: Industrial production of trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The fluorophenoxy group can be reduced to form a phenol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols are used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenols.
Substitution: Formation of substituted pyrrolidines with various functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- trans-3-(4-chlorophenoxy)-4-hydroxy-1-Boc-pyrrolidine
- trans-3-(4-bromophenoxy)-4-hydroxy-1-Boc-pyrrolidine
- trans-3-(4-methylphenoxy)-4-hydroxy-1-Boc-pyrrolidine
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenoxy group (fluorine, chlorine, bromine, or methyl).
- Reactivity: The presence of different substituents affects the compound’s reactivity and the types of reactions it can undergo.
- Biological Activity: The biological activity may vary depending on the substituent, influencing the compound’s potential therapeutic applications.
Conclusion
trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural properties and reactivity make it a valuable tool in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C15H20FNO4 |
|---|---|
Poids moléculaire |
297.32 g/mol |
Nom IUPAC |
tert-butyl (3R,4R)-3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(19)17-8-12(18)13(9-17)20-11-6-4-10(16)5-7-11/h4-7,12-13,18H,8-9H2,1-3H3/t12-,13-/m1/s1 |
Clé InChI |
WCTPAXWWSBOEDX-CHWSQXEVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC2=CC=C(C=C2)F)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)OC2=CC=C(C=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7S)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B14793545.png)
![[4-[[8-(1,1-Dimethylethyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazin-2-yl]carbonyl]-3,3-dimethyl-1-piperazinyl](3-methyl-1H-1,2,4-triazol-5-yl)methanone](/img/structure/B14793548.png)



![2-Phenyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile;hydrate](/img/structure/B14793574.png)




![[4-(tritylamino)cyclopenten-1-yl]methanol](/img/structure/B14793598.png)
![2-Acetyloxy-2-phenylacetic acid;2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol](/img/structure/B14793599.png)


